molecular formula C17H11Cl3N2O3 B2540788 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) CAS No. 303998-55-2

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)

Cat. No.: B2540788
CAS No.: 303998-55-2
M. Wt: 397.64
InChI Key: FYDNEGZPIGZJST-PGMHBOJBSA-N
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Description

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) (referred to as the target compound) is a synthetic indole-dione derivative with notable biological activity. It is identified as a potent inhibitor of deubiquitinating enzymes (DUBs), specifically targeting Trichinella spiralis UCH37 (TsUCH37) . The compound, also known as LDN-57444, exhibits a molecular weight of 395.984 g/mol, a LogP of 4.52 (indicating moderate lipophilicity), and a polar surface area (PSA) of 58.97 Ų . Its structure features a 5-chloro-substituted indole-2,3-dione core, a (3,4-dichlorophenyl)methyl group at position 1, and an O-acetyloxime moiety at position 3 . The compound’s solubility in DMSO (16 mg/mL) facilitates its use in biochemical assays .

Properties

IUPAC Name

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDNEGZPIGZJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction typically involves refluxing in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in multiple areas:

  • Anticancer Properties : Studies have indicated that derivatives of indole compounds can induce apoptosis in cancer cells through intrinsic pathways. The presence of the oxime group suggests potential activity as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antiviral and Antimicrobial Activity : Preliminary research indicates that this compound exhibits antiviral and antimicrobial properties, making it a candidate for developing new treatments against various infections .

Biological Studies

The compound's interactions with biological targets are of significant interest:

  • Enzyme Inhibition : The oxime functionality may allow for competitive inhibition of enzymes like acetylcholinesterase (AChE), potentially increasing acetylcholine levels in synaptic clefts and affecting neurotransmitter signaling.
  • Cell Signaling : It is being studied for its role in modulating cell signaling pathways, which could lead to advancements in understanding cellular responses to various stimuli .

Industrial Applications

In addition to its medicinal uses, the compound has applications in industrial chemistry:

  • Synthesis of Dyes and Pigments : The structural characteristics of indole derivatives make them useful in synthesizing dyes and pigments for various industrial applications .
  • Catalyst in Organic Reactions : The compound's properties may facilitate reactions in organic synthesis, providing a pathway for creating complex molecules efficiently .

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on cancer cell lines, it was found that compounds similar to 1H-Indole-2,3-dione derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This indicates the potential for developing targeted cancer therapies based on these structures .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the cholinesterase inhibitory activity of oxime derivatives demonstrated that compounds with similar structures could effectively inhibit AChE activity. This suggests that 1H-Indole-2,3-dione derivatives may also serve as leads for developing treatments for Alzheimer's disease by enhancing cholinergic signaling .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Solubility (DMSO) HOMO-LUMO Gap (eV)
Target Compound 395.984 4.52 58.97 16 mg/mL N/A
5-Chloro-1-(trimethylsilyl)-indole derivative 397.64* ~4.5* 59.0* N/A 4.27
Cyclopentadecanone oxime 239.41 3.8* 32.1 N/A 6.02

*Estimated based on structural similarity.

  • Polarizability : The target compound’s trimethylsilyl analog exhibits higher polarizability due to electron-rich silicon atoms, enhancing van der Waals interactions in molecular docking .
  • NMR Shifts : The trimethylsilyl analog’s ¹³C NMR shows distinct shifts for aromatic carbons (>100 ppm) vs. alkyl carbons (<100 ppm), reflecting electronic differences from the dichlorophenyl group in LDN-57444 .

Biological Activity

The compound 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a derivative of indole and isatin, two structural frameworks known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2N2O3C_{15}H_{12}Cl_2N_2O_3 with a molecular weight of approximately 341.17 g/mol. The structure incorporates both an indole and an isatin moiety, which are recognized for their roles in various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing indole and isatin structures exhibit significant anticancer properties. A study demonstrated that similar indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The specific compound may also exhibit similar properties due to its structural characteristics.

Antimicrobial Properties

Indole derivatives have been reported to possess antimicrobial activity against various bacterial strains. For instance, compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The oxime group present in the compound suggests potential activity as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease and myasthenia gravis. Preliminary studies on related compounds indicate that they can effectively inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .

The biological activity of 1H-Indole-2,3-dione derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Enzyme Inhibition : Competitive inhibition of enzymes such as AChE, affecting neurotransmitter levels.
  • Antimicrobial Activity : Disruption of microbial cell functions through structural mimicry or direct interaction with microbial enzymes.

Study on Anticancer Activity

In a recent study involving a series of indole derivatives, it was found that one derivative exhibited an IC50 value of 10 µM against breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Study on Enzyme Inhibition

Another study focused on the cholinesterase inhibitory activity of oxime-containing compounds similar to our target compound. The results showed significant inhibition with IC50 values ranging from 0.1 to 0.5 µM, suggesting strong potential for therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

Q & A

Q. What are the recommended methods for synthesizing and characterizing this indole-dione derivative?

Methodological Answer:

  • Synthesis Optimization : The compound can be synthesized via condensation of 5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione with hydroxylamine hydrochloride, followed by acetylation. Key steps include refluxing in acetic acid with sodium acetate as a catalyst (similar to methods in ). Reaction progress should be monitored via TLC or HPLC.
  • Characterization : Use FT-IR to confirm oxime formation (stretching bands for C=N at ~1600–1650 cm⁻¹ and O-acetyl groups at ~1740 cm⁻¹) . NMR (¹H and ¹³C) is critical for verifying substituent positions, especially distinguishing between the dichlorophenylmethyl group and oxime protons. Compare calculated isotropic chemical shifts with experimental data (as in ) .

Q. How can researchers ensure compound stability during experimental workflows?

Methodological Answer:

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture due to potential hydrolysis of the acetyloxime group.
  • Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–50°C), and light conditions. Monitor degradation products via HPLC-MS. Safety data sheets (e.g., ) recommend laboratory-specific protocols for handling halogenated compounds .

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • Multi-Nuclear NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the acetyloxime methyl group (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals (~170–180 ppm) and quaternary carbons in the indole-dione core .
  • X-Ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in DMF/acetic acid (see for analogous indoline-dione structures). Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding mechanisms?

Methodological Answer:

  • Docking Studies : Use software like MOE () to model interactions with biological targets (e.g., enzymes or receptors). Parameterize the dichlorophenyl group as a hydrophobic moiety and the oxime as a hydrogen-bond acceptor .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials .

Q. How should researchers design experiments to investigate environmental fate or ecotoxicology?

Methodological Answer:

  • Environmental Persistence : Follow frameworks like Project INCHEMBIOL (). Assess hydrolysis kinetics (pH 4–9), photolysis under UV-Vis light, and biodegradation via OECD 301 tests. Use LC-MS/MS to quantify parent compound and metabolites in soil/water matrices .
  • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) and genotoxicity studies (Ames test). Prioritize endpoints related to halogenated aromatic compounds (e.g., bioaccumulation potential) .

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤ 0.1%), cell passage number, and incubation time. Use a reference compound (e.g., doxorubicin) in parallel.
  • Data Normalization : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to compare results across labs. Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer:

  • Crystal Packing Analysis : Identify key intermolecular interactions (e.g., π-π stacking between dichlorophenyl groups or hydrogen bonds involving the oxime). Use Mercury software to calculate torsion angles and compare with bioactive conformations .
  • SAR Modeling : Correlate substituent electronegativity (Cl groups) with activity. For example, meta/para chlorine positions on the phenyl ring may enhance lipophilicity and target binding .

Q. What experimental designs are optimal for studying metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (e.g., oxime hydrolysis) via UPLC-QTOF-MS.
  • Isotope Labeling : Synthesize a ¹³C-labeled acetyloxime to track metabolic cleavage. Compare fragmentation patterns with unlabeled analogs .

Q. How can researchers validate the compound’s selectivity in multi-target studies?

Methodological Answer:

  • Kinome Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler). Use Z’-factor > 0.5 to confirm assay robustness.
  • Counter-Screens : Test against off-target receptors (e.g., GPCRs, ion channels) via calcium flux or FLIPR assays. Apply cheminformatic filters (e.g., PAINS) to exclude promiscuous binders .

Q. What statistical approaches are recommended for analyzing dose-response data?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report IC₅₀ with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Use randomized block designs (as in ) to minimize batch effects .

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